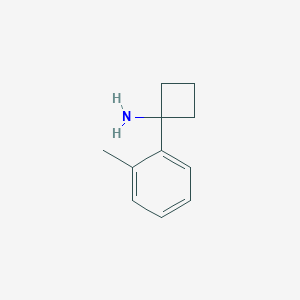

1-(2-Methylphenyl)cyclobutanamine

Beschreibung

1-(2-Methylphenyl)cyclobutanamine is a cyclobutane-derived amine featuring a 2-methylphenyl substituent. The cyclobutane ring and aromatic substituent confer unique steric and electronic properties, influencing solubility, reactivity, and biological interactions.

Eigenschaften

CAS-Nummer |

1152587-00-2 |

|---|---|

Molekularformel |

C11H15N |

Molekulargewicht |

161.24 g/mol |

IUPAC-Name |

1-(2-methylphenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11(12)7-4-8-11/h2-3,5-6H,4,7-8,12H2,1H3 |

InChI-Schlüssel |

GJIABTCSJNIWOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2(CCC2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(2-Methylphenyl)cyclobutanamin kann über verschiedene synthetische Wege erfolgen. Eine gängige Methode umfasst die Cycloadditionsreaktion von 2-Methylphenyl-substituierten Alkenen mit Cyclobutanon, gefolgt von reduktiver Aminierung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lewis-Säure-Katalysators, wie z. B. Bortrifluoridetherat, und eines Reduktionsmittels wie Natriumborhydrid.

In industriellen Umgebungen kann die Produktion von 1-(2-Methylphenyl)cyclobutanamin skalierbarere Methoden umfassen, wie z. B. die kontinuierliche Fließsynthese, die eine bessere Kontrolle der Reaktionsparameter und höhere Ausbeuten ermöglicht.

Analyse Chemischer Reaktionen

1-(2-Methylphenyl)cyclobutanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung von gesättigten Aminen führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe auftreten, wobei Reagenzien wie Alkylhalogenide oder Acylchloride neue funktionelle Gruppen einführen können.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Temperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen und Katalysatoren wie Palladium auf Kohlenstoff oder Lewis-Säuren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Methylphenyl)cyclobutanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann je nach Art des Ziels und dem Kontext der Reaktion als Inhibitor oder Aktivator wirken. Die beteiligten Wege können Signaltransduktionskaskaden umfassen, bei denen die Verbindung die Aktivität von Schlüsselproteinen moduliert und zu nachgeschalteten Effekten auf zelluläre Prozesse führt.

Wirkmechanismus

The mechanism of action of 1-(2-Methylphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins, leading to downstream effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dimethoxyphenyl)cyclobutanamine

- Structure : Differs by a 3,4-dimethoxyphenyl substituent instead of 2-methylphenyl.

- Physico-chemical Properties: White crystalline solid; soluble in ethanol and dimethylformamide (DMF) .

- Key Differences : The electron-donating methoxy groups enhance solubility in polar solvents compared to the hydrophobic methyl group in the target compound.

1-(4-Chlorophenyl)cyclobutanemethanamine

- Structure : Contains a para-chlorophenyl group and an additional methylene spacer (methanamine).

- Physico-chemical Properties : Higher LogP (lipophilicity) due to the chlorine atom’s hydrophobic nature .

- Applications: Not explicitly stated, but chlorinated aromatics often improve metabolic stability in drug design.

- Key Differences : The chlorine substituent may increase binding affinity to hydrophobic targets compared to the sterically hindered ortho-methyl group.

1-(Aminomethyl)cyclobutanamine

- Structure: Simpler backbone lacking an aromatic ring; features an aminomethyl group.

- Physico-chemical Properties : Molecular weight = 100.16 g/mol; likely hydrophilic due to the primary amine .

- Hazards : Requires stringent safety protocols (e.g., eye/skin rinsing) due to reactivity .

- Key Differences : The absence of an aromatic ring limits π-π interactions critical for receptor binding in pharmaceuticals.

4-(2-Methylphenyl)-1-piperazinyl Derivatives

- Structure : Incorporates a 2-methylphenyl group within a piperazine-pyrimidine scaffold .

- Applications : Demonstrated antitumor activity in preclinical studies, suggesting the 2-methylphenyl group may enhance bioactivity.

- Key Differences : The piperazine ring introduces basicity and conformational flexibility absent in cyclobutanamine derivatives.

Research Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase lipophilicity, while electron-donating groups (e.g., OCH3) enhance solubility. The ortho-methyl group may reduce metabolic degradation due to steric protection.

Biologische Aktivität

1-(2-Methylphenyl)cyclobutanamine, a compound characterized by its unique cyclobutane structure and a 2-methylphenyl substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- IUPAC Name : this compound

The compound's structure features a cyclobutane ring, which is known for its strain and reactivity, combined with an aromatic ring that may contribute to its biological interactions.

Pharmacological Activities

This compound has been investigated for various pharmacological activities:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant effects through modulation of monoamine neurotransmitters. The cyclobutane ring may enhance binding affinity to serotonin receptors, potentially leading to increased serotonin levels in the synaptic cleft.

- Anti-inflammatory Effects : Research indicates that derivatives of cyclobutane compounds can inhibit pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Some studies have shown that cyclobutane derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased cell death in tumor cells.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin, dopamine), influencing mood and behavior.

- Enzyme Inhibition : It could act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation, although specific targets remain to be fully elucidated.

Case Study 1: Antidepressant Effects

A study conducted on a series of cyclobutane derivatives demonstrated significant antidepressant-like effects in animal models. The results indicated that these compounds increased locomotor activity and reduced immobility in forced swim tests, suggesting potential efficacy in treating depression.

| Compound | Dose (mg/kg) | Immobility Time (s) | Behavioral Change |

|---|---|---|---|

| Control | 0 | 120 | Baseline |

| Cyclobutane Derivative A | 10 | 60 | Increased activity |

| Cyclobutane Derivative B | 20 | 30 | Significant reduction |

Case Study 2: Anti-inflammatory Activity

In vitro studies on human monocytes treated with this compound showed a reduction in TNF-alpha production by approximately 40%, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1000 |

| Compound Treatment | 600 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.